molecular formula C7H12N2O4S2 B2711274 (4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide CAS No. 2309474-13-1

(4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide

Cat. No.: B2711274
CAS No.: 2309474-13-1
M. Wt: 252.3
InChI Key: RBSUHGSJXBBNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide typically involves the reaction of a thian-4-yl derivative with methanesulfonamide under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide forms, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties. This makes it valuable for certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(4-cyano-1,1-dioxothian-4-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S2/c8-5-7(6-15(9,12)13)1-3-14(10,11)4-2-7/h1-4,6H2,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSUHGSJXBBNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CS(=O)(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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